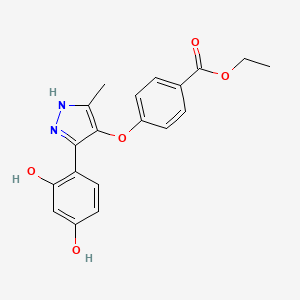
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a bromine atom, a naphthalene sulfonyl group, a piperidine ring, and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the piperidine derivative and the pyrimidine derivative, followed by their coupling.
Preparation of Piperidine Derivative: The piperidine derivative can be synthesized by reacting piperidine with naphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Preparation of Pyrimidine Derivative: The pyrimidine derivative can be synthesized by bromination of 2-hydroxypyrimidine using N-bromosuccinimide (NBS).
Coupling Reaction: The final step involves coupling the piperidine derivative with the brominated pyrimidine derivative in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield amino derivatives, while coupling reactions would yield biaryl compounds.
科学的研究の応用
5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene sulfonyl group and the piperidine ring are likely involved in binding interactions, while the bromine atom may participate in halogen bonding.
類似化合物との比較
Similar Compounds
5-Bromo-2-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a phenyl group instead of a naphthalene group.
5-Bromo-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine: Similar structure but with a methyl group instead of a naphthalene group.
Uniqueness
The presence of the naphthalene sulfonyl group in 5-Bromo-2-((1-(naphthalen-1-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine provides unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents.
特性
IUPAC Name |
5-bromo-2-(1-naphthalen-1-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3S/c20-15-11-21-19(22-12-15)26-16-7-4-10-23(13-16)27(24,25)18-9-3-6-14-5-1-2-8-17(14)18/h1-3,5-6,8-9,11-12,16H,4,7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXMEJNWNFYRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=CC=CC=C32)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-7-(but-2-en-1-yl)-1-(3-hydroxypropyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2788644.png)
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)


![[(4-Ethoxyphenyl)sulfamoyl]dimethylamine](/img/structure/B2788652.png)
![4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide](/img/structure/B2788656.png)



![Methyl 2-aminopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2788662.png)



![5-Chloro-6-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2788667.png)
